

# Physical and chemical properties of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

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## Compound of Interest

Compound Name: **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate**

Cat. No.: **B1333676**

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## Technical Guide: tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate** is a chemical compound that serves as a key intermediate in organic synthesis. Its structure, featuring a brominated thiophene ring and a Boc-protected aminomethyl group, makes it a versatile building block for the introduction of these functionalities into more complex molecules. The bromine atom provides a reactive handle for cross-coupling reactions, while the Boc-protected amine allows for subsequent deprotection and further functionalization. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.

## Core Physical and Chemical Properties

The physical and chemical properties of **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate** are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

Property	Value	Source
CAS Number	215183-27-0	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>14</sub> BrNO <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	292.19 g/mol	<a href="#">[1]</a>
Physical State	Solid	
Melting Point	51 - 54 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point (Predicted)	371 °C at 760 mmHg	<a href="#">[1]</a>
Solubility	Data not available	
ACD/LogP	3.42	<a href="#">[1]</a>
Polar Surface Area	57.78 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Donors	1	<a href="#">[1]</a>
Hydrogen Bond Acceptors	3	<a href="#">[1]</a>
Rotatable Bond Count	4	<a href="#">[1]</a>

## Experimental Protocols

The synthesis of **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate** is typically achieved through the protection of the primary amine of (5-bromothiophen-2-yl)methanamine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

### Synthesis of **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate**

Objective: To synthesize **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate** via N-Boc protection of (5-bromothiophen-2-yl)methanamine.

Materials:

- (5-bromothiophen-2-yl)methanamine or its hydrochloride salt

- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (TEA) or another suitable base (if starting from the hydrochloride salt)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

#### Procedure:

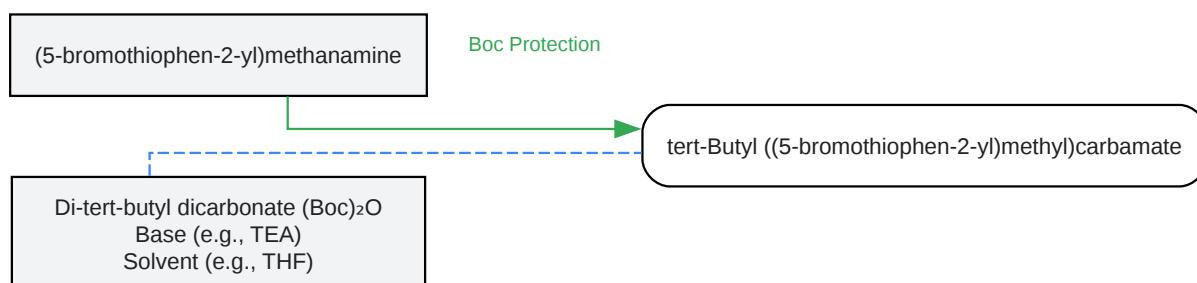
- Preparation of the Amine: If starting with (5-bromothiophen-2-yl)methanamine hydrochloride, it must be neutralized to the free amine. Dissolve the hydrochloride salt in a suitable solvent and add a slight excess of a base like triethylamine. Stir for a short period to ensure complete neutralization.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (5-bromothiophen-2-yl)methanamine in an anhydrous solvent such as THF or DCM.
- Addition of Boc Anhydride: To the stirred solution of the amine, add a slight molar excess (typically 1.1 to 1.2 equivalents) of di-tert-butyl dicarbonate (Boc<sub>2</sub>O). If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
- Reaction Monitoring: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
- Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an extraction solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl) if an excess of a basic catalyst was used, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- Purification: The crude **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate** can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.

## Mandatory Visualizations

### Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate** from its precursor.



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